molecular formula C10H14BrN B3285663 1-(3-Bromophenyl)-2-methylpropan-2-amine CAS No. 808769-14-4

1-(3-Bromophenyl)-2-methylpropan-2-amine

Cat. No.: B3285663
CAS No.: 808769-14-4
M. Wt: 228.13 g/mol
InChI Key: VUJANHVNFQTFTH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-methylpropan-2-amine is a chemical compound provided for research and development purposes. It is identified by the molecular formula C10H14BrN and has a molecular weight of 228.13 g/mol . Its CAS Registry Number is 28100-41-6 . This amine is part of a class of synthetic intermediates that are of interest in various fields of chemical research. Researchers value this compound for its structural features, which include a tertiary amine group and a brominated phenyl ring. The bromine atom at the meta position of the phenyl ring makes it a versatile building block or precursor in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and for the preparation of more complex molecules for pharmacological studies. This product is intended for use by qualified laboratory professionals only. It is not intended for medicinal, household, or personal use of any kind. All information provided is for research and development purposes only.

Properties

IUPAC Name

1-(3-bromophenyl)-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJANHVNFQTFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Diverse Synthetic Pathways for 1-(3-Bromophenyl)-2-methylpropan-2-amine

The construction of the this compound scaffold can be approached through several distinct synthetic routes. These pathways often begin with readily available starting materials and employ a series of chemical transformations to build the target molecule.

Routes from Precursor Amines and Halogenated Aromatics

One common approach to synthesizing aryl-alkylamines involves the coupling of a halogenated aromatic compound with a suitable amine precursor. A documented synthesis of this compound utilizes N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloro-acetamide as a key intermediate. This intermediate is then treated with thiourea (B124793) and acetic acid in ethanol, followed by heating under reflux conditions, to yield the final product. This method has been reported to achieve a high yield of 96%. chemicalbook.com

The synthesis of the chloro-acetamide precursor itself can be envisioned through the acylation of a precursor amine, 2-(3-bromophenyl)-1,1-dimethylethylamine, with chloroacetyl chloride. This precursor amine can, in turn, be synthesized from 3-bromobenzyl cyanide. The reaction of 3-bromobenzyl cyanide with an excess of a methyl Grignard reagent, such as methylmagnesium bromide, would lead to the formation of a ketimine intermediate, which upon hydrolysis and subsequent reduction would yield the desired precursor amine.

Table 1: Synthesis of this compound from a Halogenated Acetamide Precursor

StepReactantsReagents & ConditionsProductYield
1N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloro-acetamideThiourea, Acetic Acid, EthanolThis compound96% chemicalbook.com

Reductive Amination Strategies and Analogous Reactions

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. google.comyoutube.com This reaction typically proceeds in one pot, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent. For the synthesis of this compound, a plausible route involves the reductive amination of 1-(3-bromophenyl)-2-propanone.

In this approach, 1-(3-bromophenyl)-2-propanone would be reacted with ammonia (B1221849) in the presence of a selective reducing agent, such as sodium cyanoborohydride (NaBH3CN). youtube.com The reaction first forms an imine intermediate, which is then reduced in situ by the cyanoborohydride to the target primary amine. The choice of reducing agent is critical; sodium cyanoborohydride is favored because it is mild enough not to reduce the starting ketone but is effective in reducing the formed iminium ion. A video by "The Drug Classroom" demonstrates a similar reductive amination of 1-phenyl-2-propanone using sodium cyanoborohydride and ammonium (B1175870) acetate (B1210297) in methanol (B129727) to produce 2-amino-1-phenylpropane. youtube.com

Table 2: Plausible Reductive Amination Route

Starting MaterialAmine SourceReducing AgentSolventProduct
1-(3-bromophenyl)-2-propanoneAmmoniaSodium CyanoborohydrideMethanolThis compound

Alternative Synthetic Approaches and Comparative Efficiency Analysis

Beyond the primary routes, other synthetic strategies can be considered. A comparative analysis of the efficiency of different routes is crucial for selecting the most practical approach, especially for larger-scale synthesis.

One alternative involves a Grignard reaction with a nitrile. The synthesis could start from 3-bromobenzonitrile, which would react with tert-butylmagnesium chloride to form an intermediate that, after hydrolysis, would yield 1-(3-bromophenyl)-2,2-dimethylpropan-1-one. Subsequent reaction of this ketone, for instance through a Wittig reaction to introduce a methylene (B1212753) group followed by hydroboration-amination, could lead to the target amine. However, this route is more complex than the direct methods.

Table 3: Comparative Efficiency of Synthetic Routes

Synthetic RouteKey TransformationReported/Plausible YieldNumber of Steps (from common precursors)
From Halogenated AcetamideThiolysis/Hydrolysis96% chemicalbook.com3
Reductive AminationImine ReductionPlausibly high (e.g., ~85%) researchgate.net2

Stereoselective Synthesis and Chiral Resolution Techniques

The this compound molecule possesses a stereocenter at the carbon atom bearing the amine group, meaning it can exist as a pair of enantiomers. For many pharmaceutical applications, a single enantiomer is often responsible for the desired therapeutic activity, making stereoselective synthesis or chiral resolution crucial. nih.govnih.gov

Enantioselective Preparation of Chiral Intermediates

The enantioselective synthesis of chiral amines can be achieved using various methods, including the use of chiral catalysts or chiral auxiliaries. Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful technique for producing enantiomerically enriched amines. nih.govnih.gov

For the synthesis of a specific enantiomer of this compound, one could envision the asymmetric reductive amination of 1-(3-bromophenyl)-2-propanone. This would involve using a chiral catalyst, such as a rhodium or iridium complex with a chiral ligand, to direct the addition of hydrogen to the imine intermediate from a specific face, leading to an excess of one enantiomer.

Another approach involves the use of a chiral auxiliary. A chiral amine, such as (R)- or (S)-1-phenylethylamine, could be reacted with 1-(3-bromophenyl)-2-propanone to form a chiral imine. Subsequent reduction of this imine would lead to a diastereomeric mixture of amines, which could then be separated. Removal of the chiral auxiliary would then yield the desired enantiomerically enriched target amine.

Resolution of Racemic Mixtures

When a racemic mixture of this compound is synthesized, it can be separated into its individual enantiomers through a process called chiral resolution. wikipedia.org The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orglibretexts.org

For an amine like this compound, a chiral acid such as tartaric acid or one of its derivatives can be used as the resolving agent. wikipedia.orglibretexts.orgnih.gov The racemic amine is treated with an enantiomerically pure form of the chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts, which have different physical properties, such as solubility. rsc.org

Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. This salt can then be isolated by filtration. Treatment of the isolated diastereomeric salt with a base will then liberate the enantiomerically pure amine. The other enantiomer remains in the mother liquor and can also be recovered. A patent for the resolution of a structurally similar amine, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, highlights the use of tartaric acid derivatives for efficient chiral separation, achieving high enantiomeric purity. google.com

Table 4: Common Chiral Resolving Agents for Amines

Resolving AgentTypePrinciple of Separation
Tartaric Acid wikipedia.orglibretexts.orgChiral AcidFormation of diastereomeric salts with different solubilities.
Camphorsulfonic Acid wikipedia.orgChiral AcidFormation of diastereomeric salts with different solubilities.
Mandelic Acid libretexts.orgChiral AcidFormation of diastereomeric salts with different solubilities.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

The chemical scaffold of this compound presents multiple avenues for synthetic modification, enabling the exploration of structure-activity relationships and the generation of novel chemical entities for academic research. The primary amine and the bromophenyl group are key functional handles that allow for a diverse range of chemical transformations.

N-Alkylation and Acylation Modifications

The primary amine of this compound is a versatile site for derivatization through N-alkylation and N-acylation reactions. These modifications can significantly alter the compound's physicochemical properties.

N-Alkylation: Direct N-alkylation of the primary amine can be challenging under mild conditions. heteroletters.org However, advanced catalytic methods offer efficient routes. Palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination, allows for the coupling of the primary amine with various aryl bromides to form secondary amines. wikipedia.org This sequential N-arylation is a powerful tool for creating unsymmetrical alkyldiarylamines. wikipedia.org The process typically employs a palladium catalyst, such as a combination of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand like (rac)-BINAP, in the presence of a base. wikipedia.org

Another approach involves metal-free catalysis, using reagents like tris(pentafluorophenyl)borane (B72294) to catalyze the N-alkylation of amines with aryl esters under mild conditions. amazonaws.com

N-Acylation: N-acylation is a fundamental transformation for converting amines to amides and is widely researched in organic chemistry. organic-chemistry.org This reaction can be achieved by treating this compound with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. These reactions typically proceed under standard conditions to yield the corresponding N-acyl derivatives. The resulting amide bond is a common feature in many biologically active molecules. organic-chemistry.org Furthermore, N-acylation can serve as a strategic step to facilitate other transformations, such as subsequent N-alkylation, by modifying the reactivity of the nitrogen atom. heteroletters.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagent/Catalyst System Product Type
N-Arylation Aryl Bromide, Pd(OAc)₂/(rac)-BINAP, Base Secondary Arylamine
N-Alkylation Aryl Ester, B(C₆F₅)₃ N-Alkyl Amine
N-Acylation Acyl Chloride or Anhydride (B1165640) Amide

Aromatic Substitution Reactions on the Bromophenyl Moiety

The bromophenyl ring of this compound is amenable to substitution, primarily through two major pathways: electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: Classical electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can be performed on the benzene (B151609) ring. nih.gov The existing substituents—the bromo group and the alkylamine side chain—will direct incoming electrophiles. The bromo group is a deactivating, ortho-, para-director, while the alkylamine group, especially when protonated under acidic reaction conditions, acts as a deactivating, meta-director. The interplay of these directing effects can lead to a mixture of products. To achieve better regioselectivity, the powerful activating and ortho-, para-directing nature of the amino group can be temporarily masked by converting it to an amide (an acylamino group), which is less activating but still ortho-, para-directing. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring is an excellent handle for modern cross-coupling reactions, which offer a more versatile and regioselective method for derivatization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used to form new carbon-carbon bonds, allowing for the introduction of a vast array of alkyl, alkenyl, or aryl groups at the 3-position of the phenyl ring. wikipedia.orgnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This reaction is highly effective for synthesizing diarylamines or alkylarylamines and has largely replaced harsher traditional methods. wikipedia.org The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high efficiency. nih.gov

Table 2: Key Aromatic Substitution Reactions

Reaction Name Reactants Catalyst System Bond Formed
Suzuki-Miyaura Coupling Organoboron Compound Palladium Complex, Base C-C
Buchwald-Hartwig Amination Amine Palladium Complex, Base C-N

Formation of Complex Scaffolds Incorporating the Core Structure

The dual functionality of this compound allows for its use as a building block in the synthesis of more complex molecular scaffolds, including various heterocyclic systems. These reactions often involve a sequence of modifications at both the amine and the bromophenyl sites.

For instance, a derivative of the parent compound could undergo an intramolecular cyclization. A common strategy involves a palladium-catalyzed cross-coupling reaction to introduce a reactive group at the ortho-position relative to the bromine, followed by a cyclization step involving the amine. For example, after an initial derivatization, the amine could act as a nucleophile in a cyclization reaction to form nitrogen-containing heterocycles. nih.gov

One potential synthetic route could involve the synthesis of quinazoline (B50416) derivatives. This could be achieved by first performing a Suzuki coupling on the bromophenyl ring, followed by a reaction sequence where the amine participates in the formation of the quinazoline core. heteroletters.org Another possibility is the synthesis of benzo-fused heterocycles containing phosphorus and nitrogen, known as 1,3-benzoazaphospholes. nih.gov A synthetic pathway could envision the transformation of the bromo group and the amine into suitable functionalities that can undergo cyclization to form such a five-membered heterocyclic ring. nih.gov These advanced synthetic strategies demonstrate the utility of this compound as a versatile starting material for constructing novel and complex molecular architectures for further academic study.

Computational Chemistry and Theoretical Modeling of 1 3 Bromophenyl 2 Methylpropan 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized molecular geometry and exploring the conformational landscape of 1-(3-Bromophenyl)-2-methylpropan-2-amine. DFT calculations, often employing a basis set like 6-311++G(d,p), can determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. The presence of the bulky tertiary-butyl group and the bromine atom on the phenyl ring introduces specific steric and electronic effects that dictate the molecule's preferred conformation. The orientation of the aminopropane side chain relative to the bromophenyl ring is a critical aspect of its conformational analysis. Theoretical calculations can reveal the rotational energy barriers around the C-C and C-N bonds of the side chain, identifying the lowest energy conformers. These studies are crucial as the specific conformation of the molecule often dictates its interaction with biological targets.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations

ParameterBond/AngleCalculated Value
Bond LengthC(phenyl)-Br1.91 Å
C(phenyl)-C(side chain)1.52 Å
C(side chain)-N1.47 Å
Bond AngleC-C-Br (phenyl)119.5°
C-C-C (side chain)110.2°
C-C-N (side chain)109.8°
Dihedral AngleBr-C-C-C180.0° (anti-periplanar)
C-C-C-N60.5° (gauche)

Note: The data in this table is illustrative and based on typical values for similar chemical structures. Actual values would be derived from specific DFT calculations.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl moiety, while the LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing bromine atom. DFT calculations can provide precise energy values for these orbitals. nih.gov From these values, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated to quantify the molecule's reactivity. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-8.95
LUMO EnergyELUMO-0.52
HOMO-LUMO GapΔE8.43
Electronegativityχ4.735
Chemical Hardnessη4.215
Chemical SoftnessS0.237

Note: This data is hypothetical and serves to illustrate the output of quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In this compound, the MEP would show a region of significant negative potential around the nitrogen atom of the amine group due to the lone pair of electrons. Another electronegative region would be associated with the bromine atom. The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential. This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for ligand-receptor binding.

Molecular Dynamics Simulations and Ligand-Target Interaction Modeling (Conceptual)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov Conceptually, MD simulations can model the interaction between this compound (the ligand) and a potential biological target, such as a receptor or enzyme. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. researchgate.net

An MD simulation would begin by placing the ligand in the binding site of a target protein. The system is then solvated in a water box to mimic physiological conditions. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), the ligand's conformational changes and its interactions with the amino acid residues of the binding pocket are monitored. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-receptor complex. sav.skacs.org Furthermore, MD simulations can be used to calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the target. nih.gov

In Silico Prediction of Potential Biological Targets and Interaction Sites

In silico target prediction methods use the chemical structure of a compound to identify its most likely biological targets. These approaches can be broadly categorized as ligand-based and structure-based. creative-biolabs.com

Ligand-based methods compare the structure of this compound to databases of compounds with known biological activities. Techniques like chemical similarity searching and pharmacophore modeling identify common structural features associated with activity at specific targets. nih.gov

Structure-based methods, such as reverse docking, involve screening this compound against a library of 3D protein structures. creative-biolabs.com The method calculates the binding affinity of the molecule to the binding sites of numerous potential targets. Targets that show favorable binding energies are then prioritized for further investigation. These computational screening methods are cost-effective and can rapidly generate hypotheses about a compound's mechanism of action. creative-biolabs.com For novel compounds like this, such predictions are invaluable for guiding experimental research. nih.govspringermedizin.de

Cheminformatics Approaches for Structural Classification and Analogue Discovery

Cheminformatics involves the use of computational methods to analyze chemical data. For this compound, cheminformatics can be used for structural classification and to identify structurally similar compounds (analogues).

Structural classification is often achieved by calculating molecular descriptors and fingerprints. Descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. Fingerprints are bit strings that represent the presence or absence of specific structural fragments. By comparing the descriptors and fingerprints of this compound to those of known compounds, it can be classified into a specific chemical family, such as substituted amphetamines. researchgate.netresearchgate.net

Analogue discovery is performed using similarity searching algorithms. These algorithms quantify the structural similarity between this compound and other molecules in large chemical databases. This can help in identifying compounds with potentially similar biological activities or properties, providing a basis for structure-activity relationship (SAR) studies. nih.gov

Mechanistic Investigations and Molecular Interactions in Pre Clinical Research

Elucidation of Molecular Mechanisms of Action in In Vitro Systems

Detailed studies elucidating the specific molecular mechanisms of action for 1-(3-Bromophenyl)-2-methylpropan-2-amine in in vitro systems are not available in the current body of scientific literature. General approaches to determine a compound's mechanism often involve treating specific cell lines with the compound and observing subsequent changes in cellular processes, signaling pathways, or gene expression. However, published research detailing these investigations for this compound could not be identified.

Receptor Binding Profiling and Ligand-Target Interactions in Non-Human Biological Systems

A definitive receptor binding profile for this compound in non-human biological systems has not been published. Such studies typically involve screening the compound against a panel of known receptors to determine its binding affinity and selectivity. This information is crucial for understanding its potential pharmacological targets. Without these studies, the specific receptors that this compound interacts with remain unknown.

Enzyme Inhibition/Activation Studies and Structure-Function Correlations

There is no available data from studies on the inhibition or activation of specific enzymes by this compound. Enzyme inhibition assays are fundamental in drug discovery to identify if a compound can modulate the activity of enzymes, which can be a primary mechanism of action. nih.gov The relationship between the structure of this compound, particularly the bromo- substitution on the phenyl ring and the dimethylpropan-2-amine moiety, and its functional effects on enzymes has not been characterized in published research.

Cellular Uptake and Subcellular Localization Studies in Non-Human Cell Lines

Specific studies detailing the cellular uptake and subcellular localization of this compound in non-human cell lines are not present in the available scientific literature. Methodologies to investigate these aspects, such as using fluorescently labeled compounds with techniques like confocal microscopy, are well-established for various molecules, including nanoparticles. nih.govmdpi.comucd.ie These studies are essential for understanding how a compound enters a cell and where it accumulates, which can provide insights into its potential sites of action. However, no such investigations have been reported for this compound.

Analytical and Bioanalytical Methodologies for Research Studies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For "1-(3-Bromophenyl)-2-methylpropan-2-amine," various chromatographic techniques are utilized for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of "this compound" due to its high resolution and sensitivity. The development of a robust HPLC method is a critical first step for reliable analysis.

Method development typically involves the systematic optimization of several parameters to achieve the desired separation. A common approach for a compound like "this compound" would be reversed-phase HPLC.

Key HPLC Method Parameters:

ParameterTypical Conditions
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution may be employed to optimize separation.
Flow Rate Typically 1.0 mL/min.
Detection UV detection at a wavelength where the analyte exhibits maximum absorbance.
Injection Volume 10-20 µL.
Column Temperature Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

Validation of the developed HPLC method is essential to ensure its suitability for its intended purpose. nih.govnih.govchromatographyonline.comosti.govrsc.org According to the International Council for Harmonisation (ICH) guidelines, validation involves assessing various parameters: rsc.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample. nih.gov

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., 1-100 µg/mL). nih.govscienceopen.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery studies at different concentration levels. nih.govuaiasi.ro

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. nih.govchromatographyonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. nih.govuaiasi.ro

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

A well-validated HPLC method ensures that the data generated is accurate, reliable, and reproducible, which is paramount for research studies. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of "this compound," particularly for its identification and quantification in various matrices. nih.gov The volatility of the amine or its derivatives allows for its separation by gas chromatography, while mass spectrometry provides detailed structural information and sensitive detection. psu.edu

For primary amines like the target compound, derivatization is often employed to improve chromatographic properties and thermal stability. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents.

Typical GC-MS Parameters:

ParameterTypical Conditions
GC Column A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
Carrier Gas Helium at a constant flow rate.
Injection Mode Splitless or split injection.
Temperature Program A temperature gradient is used to ensure the separation of the analyte from other components.
Ionization Mode Electron Ionization (EI) is commonly used for generating reproducible mass spectra. Negative Chemical Ionization (NCI) can be highly sensitive for brominated compounds. osti.gov
Mass Analyzer Quadrupole or ion trap analyzers are frequently used.

The mass spectrum of "this compound" would exhibit characteristic fragmentation patterns. The presence of bromine would be indicated by the isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for M and M+2). Key fragmentation would likely involve cleavage of the C-C bond alpha to the amine group and fragmentation of the aromatic ring. GC-MS methods can be developed for the simultaneous analysis of multiple brominated compounds in complex samples. nih.govchromatographyonline.comnih.govacs.org

Chiral Chromatography for Enantiomeric Purity Assessment

"this compound" is a chiral compound, meaning it exists as two enantiomers which are non-superimposable mirror images of each other. Since enantiomers can have different pharmacological properties, it is crucial to separate and quantify them. Chiral chromatography is the primary method for this purpose. nih.govchromatographyonline.comwiley.com

Chiral separation can be achieved using either HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP). chromatographyonline.comwiley.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including primary amines. nih.govresearchgate.net Crown ether-based CSPs are also particularly effective for resolving primary amine racemates. nih.govwiley.com

Considerations for Chiral Method Development:

Chiral Stationary Phase Selection: Screening of different CSPs is often necessary to find one that provides adequate enantioselectivity.

Mobile Phase Composition: In HPLC, both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions can be explored. researchgate.net The addition of small amounts of acidic or basic modifiers can significantly impact the separation. researchgate.net In SFC, carbon dioxide is used as the main mobile phase component, often with an alcohol modifier. chromatographyonline.com

Temperature: Column temperature can influence enantioselectivity and should be controlled.

The validation of a chiral method is similar to that of a non-chiral method but with the additional requirement of demonstrating the ability to separate and accurately quantify the individual enantiomers. This includes confirming the resolution between the enantiomeric peaks and ensuring that the detector response is the same for both enantiomers. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of "this compound," providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the carbon-hydrogen framework of "this compound." rsc.orgrsc.orgmdpi.comcore.ac.uk

¹H NMR Spectroscopy: A patent describing the synthesis of a related compound provides some expected proton NMR data. chemicalbook.com The ¹H NMR spectrum of "this compound" would be expected to show distinct signals for the different types of protons in the molecule.

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic protons7.0 - 7.5Multiplet
Methylene (B1212753) protons (-CH₂-)~2.6Singlet
Amine protons (-NH₂)Variable (broad singlet)Broad Singlet
Methyl protons (-CH₃)~1.1Singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
Aromatic C-Br~122
Aromatic CH125 - 135
Quaternary aromatic C~140
Quaternary aliphatic C~50
Methylene C (-CH₂-)~45
Methyl C (-CH₃)~25

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to further confirm the structure by establishing correlations between different protons and carbons. mdpi.comcore.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of "this compound."

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of a related brominated aromatic compound has been reported. nist.gov

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (primary amine)3300-3500 (two bands)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C-N stretch1020-1250
C-Br stretch500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the aromatic ring. The UV-Vis spectrum of a synthesized molecule, 3-(4-bromophenyl)-1-(thiophen-2-yl) prop-2-en-1 one, was recorded in the range of 200-800 nm. rasayanjournal.co.in The bromophenyl group in "this compound" would be expected to produce characteristic absorption bands in the UV region. nih.gov

Expected UV-Vis Absorption:

TransitionWavelength (λmax, nm)
π → π* (aromatic ring)~210 and ~260

The exact position and intensity of the absorption maxima can be influenced by the solvent used for the analysis.

Mass Spectrometry-Based Approaches for Metabolite Identification (Pre-clinical)

The identification of metabolites is a crucial aspect of pre-clinical drug development, providing insights into the biotransformation of a compound. Mass spectrometry (MS) is a cornerstone technology for this purpose, offering high sensitivity and structural elucidation capabilities. In pre-clinical studies, typically conducted in animal models (e.g., rats) or using in vitro systems like liver microsomes, MS-based methods are employed to identify and characterize the metabolic products of a parent drug.

While specific metabolite identification studies for this compound are not extensively available in published literature, the methodologies employed for structurally similar compounds provide a clear framework. For instance, research on the related compound 1-(3'-bromophenyl)-heliamine, a synthetic tetrahydroisoquinoline, demonstrates a comprehensive strategy for metabolite profiling that is directly applicable. nih.gov

In a typical pre-clinical study, both in vitro and in vivo samples (e.g., plasma, urine, feces) are analyzed. The primary goals are to detect and then identify the chemical structures of metabolites. High-resolution mass spectrometry, often with techniques like quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, is instrumental. These technologies allow for the determination of the elemental composition of metabolites from their accurate mass-to-charge ratios (m/z).

The process generally involves:

In Silico Prediction: Computational tools can predict potential sites of metabolism on the parent molecule, guiding the search for likely metabolites.

Sample Analysis: Biological samples are analyzed, often after extraction, using a mass spectrometer.

Data Processing: The complex data generated is processed to find signals corresponding to potential metabolites. This often involves comparing treated samples to control (blank) samples.

Structural Elucidation: The fragmentation patterns (MS/MS spectra) of the parent compound and its potential metabolites are compared. Common metabolic transformations include oxidation, demethylation, glucuronidation, and sulfation. sigmaaldrich.com The presence of the bromine atom in this compound would result in a characteristic isotopic pattern (due to the nearly equal abundance of 79Br and 81Br isotopes), which aids in identifying drug-related material in the complex biological matrix. sigmaaldrich.com

A study on 1-(3'-bromophenyl)-heliamine identified a total of 18 metabolites in rats, showcasing the complexity of metabolic pathways. nih.gov The main transformations observed were Phase I reactions like demethylation, dehydrogenation, and epoxidation, and Phase II reactions involving the addition of glucuronide and sulfate (B86663) groups. nih.gov

Table 1: Representative Metabolites Identified for a Structurally Related Compound (1-(3'-bromophenyl)-heliamine) in a Pre-clinical Rat Study nih.govsigmaaldrich.com

Metabolite IDProposed BiotransformationPhase of Metabolism
M1-A/M1-BDemethylationPhase I
M2DehydrogenationPhase I
M3EpoxidationPhase I
M4GlucuronidationPhase II
M5SulfationPhase II

This table is illustrative and based on a structurally related compound, 1-(3'-bromophenyl)-heliamine, due to the absence of specific published metabolite data for this compound.

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Complex Research Matrices

For the quantitative and qualitative analysis of compounds like this compound in complex biological matrices such as plasma, urine, or tissue homogenates, advanced hyphenated techniques are indispensable. The most powerful and widely used of these is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). rsc.org

This technique combines the separation capabilities of liquid chromatography (LC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The LC component separates the parent compound and its metabolites from endogenous components of the matrix, while the MS/MS provides confident identification and quantification.

A typical LC-MS/MS method for a research compound involves:

Sample Preparation: This is a critical step to remove interferences like proteins and phospholipids (B1166683) from the biological sample. phenomenex.com Techniques can range from simple protein precipitation to more complex solid-phase extraction (SPE).

Chromatographic Separation: A suitable LC column (e.g., a C18 or biphenyl (B1667301) column) and mobile phase gradient are chosen to achieve good separation of the analytes of interest in a reasonable timeframe. phenomenex.com

Mass Spectrometric Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantification. epa.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]+ of this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process is highly specific and significantly reduces background noise.

For example, in the pharmacokinetic study of 1-(3'-bromophenyl)-heliamine, a UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method was developed and validated for its quantification in rat plasma. sigmaaldrich.com This method demonstrated high sensitivity with a linear range of 1–1000 ng/mL. sigmaaldrich.com Such a method allows for the detailed characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Example of LC-MS/MS Parameters for Analysis of a Structurally Related Compound (1-(3'-bromophenyl)-heliamine) sigmaaldrich.com

ParameterSpecification
LC System UHPLC
Column Details not specified in abstract
Mobile Phase Formic acid (0.1%) and acetonitrile
Flow Rate 0.2 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
MS System Q-Orbitrap-MS
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Scan Mode Full MS / dd-MS2
Spray Voltage 3.2 kV
Capillary Temperature 320 °C

This table is illustrative and based on a structurally related compound, 1-(3'-bromophenyl)-heliamine, to demonstrate typical analytical parameters.

The use of these advanced hyphenated techniques is fundamental in pre-clinical research to provide the reliable and detailed data necessary to understand the behavior of a new chemical entity within a biological system. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Phenethylamine (B48288) Scaffold and Observed Effects

The phenethylamine scaffold is a common feature in many neuroactive compounds and serves as a template for systematic modification. frontiersin.org Key structural features that are often varied include the substitution pattern on the aromatic ring, the length and branching of the alkyl side chain, and the nature of the terminal amino group. acs.org These modifications can significantly impact a compound's potency, selectivity for different monoamine transporters (such as those for dopamine (B1211576), norepinephrine (B1679862), and serotonin), and its mode of action as either a reuptake inhibitor or a releasing agent. researchgate.net

For instance, the introduction of an α-methyl group to the phenethylamine backbone, as seen in amphetamine, generally increases stimulant properties. In the case of 1-(3-Bromophenyl)-2-methylpropan-2-amine, the presence of two methyl groups at the alpha position (an α,α-dimethyl configuration) creates a tertiary carbon. This modification can influence the compound's metabolic stability and its interaction with target proteins. Studies on related cathinone (B1664624) derivatives show that the size of the α-substituent is a critical factor in determining the mechanism of action and transporter selectivity. researchgate.netnih.gov While a single α-methyl group is common, the gem-dimethyl arrangement in this compound is a more significant structural alteration that can sterically influence binding and may reduce its potential as a substrate for monoamine transporters, favoring an inhibitor profile. vcu.edu

Scaffold Modification General Observed Effect on Activity Relevance to this compound
α-Methylation Increases stimulant properties; enhances resistance to metabolism by MAO.The α,α-dimethyl groups may further enhance metabolic stability and sterically influence receptor/transporter binding.
N-Alkylation N-methylation or ethylation can alter potency and selectivity. Larger N-alkyl groups generally decrease activity.The primary amine in this compound is available for potential interactions that might be blocked or altered by N-alkylation.
Aromatic Ring Substitution Position and nature of the substituent drastically affect selectivity and potency for monoamine transporters.The 3-bromo substituent is a key determinant of the compound's specific pharmacological profile.
β-Ketonation (Cathinones) Introduction of a β-keto group generally alters the pharmacological profile, often increasing serotonergic activity.This compound lacks this keto group, distinguishing it from synthetic cathinones.

Role of the Bromine Substituent and Aromatic Ring Modifications

The position and nature of substituents on the aromatic ring are paramount in defining the pharmacological profile of phenethylamine derivatives. semanticscholar.org Halogen substitution is a common strategy to modulate activity. In the case of this compound, the bromine atom is located at the meta- (or 3-) position of the phenyl ring.

Research on substituted cathinones has shown that meta-substituted analogs tend to have a higher affinity for the dopamine transporter (DAT) compared to their para-substituted counterparts. acs.org Conversely, bulky substituents at the para-position often shift selectivity toward the serotonin (B10506) transporter (SERT). acs.org This suggests that the 3-bromo substitution in this compound likely contributes to a more dopamine- or norepinephrine-focused activity profile. Halogen atoms, like bromine, are electron-withdrawing and can alter the electronic properties of the aromatic ring, which in turn affects binding to target proteins. nih.govkoreascience.kr Furthermore, the size and lipophilicity of the bromine atom can lead to favorable van der Waals or hydrophobic interactions within the binding pocket of a transporter or receptor.

The table below illustrates how different aromatic ring substitutions in phenethylamine-like compounds can influence their activity at monoamine transporters.

Substituent Position General Effect on Transporter Affinity/Selectivity
None (Unsubstituted) -Baseline activity, often non-selective.
Methyl (CH₃) Para (4)Often increases potency as a releasing agent.
Methoxy (OCH₃) Para (4)Can increase affinity for serotonin transporters (SERT). frontiersin.org
Chlorine (Cl) Para (4)Potent monoamine reuptake inhibitor.
Bromine (Br) Meta (3) Predicted to favor dopamine (DAT) and/or norepinephrine (NET) transporter affinity over SERT. acs.org
Fluorine (F) Para (4)Often results in potent and selective serotonin reuptake inhibitors.

Importance of the Alkyl Amine Moiety and Stereochemistry

The alkyl amine moiety is a critical pharmacophore for phenethylamines, as the nitrogen atom is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic amino acid residue (e.g., aspartate) in the binding site of monoamine transporters. mdpi.com The degree of substitution on the amine (primary, secondary, or tertiary) significantly influences activity. researchgate.net this compound possesses a primary amine (NH₂), which is a key feature for potent interaction with monoamine transporters. N-methylation or N,N-dimethylation of related compounds can alter potency and selectivity, but often, the primary amine is optimal for substrate-like activity or high-affinity inhibition. researchgate.net

Stereochemistry is another vital factor that can dramatically affect biological activity. nih.gov Many phenethylamines have a chiral center at the α-carbon. However, in this compound, the α-carbon is achiral due to the presence of two methyl groups. The chiral center is instead located at the β-carbon (the carbon attached to the phenyl ring). Therefore, the compound can exist as two enantiomers, (R)- and (S)-1-(3-Bromophenyl)-2-methylpropan-2-amine. The different spatial arrangements of the phenyl ring, the amine group, and the rest of the molecule can lead to significant differences in how each enantiomer fits into a chiral binding site. For many psychoactive phenethylamines, one enantiomer is often significantly more potent than the other. For example, S-(+)-amphetamine is more potent than its R-(-)-enantiomer, whereas for cathinone, the S-(-) isomer is the more active form. nih.govnih.gov It is therefore highly probable that the biological activity of this compound resides predominantly in one of its enantiomers.

Feature Description Significance for Biological Activity
Amine Group Primary amine (-NH₂)The protonated form is essential for ionic interaction with an aspartate residue in the monoamine transporter binding site. mdpi.com
α-Carbon Achiral (gem-dimethyl substitution)Lacks the stereocenter typical of many amphetamines, but the bulk may influence binding pose.
β-Carbon Chiral centerThe compound exists as (R) and (S) enantiomers, which are expected to have different potencies and/or activities. nih.gov

Correlation of Structural Features with In Vitro Binding Affinities and Functional Potencies

The specific combination of structural features in this compound—the 3-bromo substituent, the gem-dimethyl group at the alpha position, and the primary amine—collectively determines its profile of in vitro binding affinities and functional potencies at various biological targets. SAR studies on related compounds allow for predictions about this profile.

The 3-bromo substitution, as discussed, likely directs the compound's affinity towards the dopamine (DAT) and norepinephrine (NET) transporters. acs.org The primary amine is crucial for high-affinity binding to these transporters. mdpi.com The α,α-dimethyl substitution is a significant deviation from typical monoamine releasers. This steric bulk may hinder the conformational changes in the transporter that are required for substrate translocation, thus making the compound more likely to act as a reuptake inhibitor rather than a releasing agent. vcu.edu A reuptake inhibitor blocks the transporter, increasing the synaptic concentration of neurotransmitters, whereas a releasing agent enters the neuron via the transporter and induces reverse transport. wikipedia.org

The table below presents hypothetical in vitro data for a series of phenethylamine analogs to illustrate how structural modifications correlate with binding affinity (Ki, nM) at monoamine transporters. A lower Ki value indicates a higher binding affinity.

Compound R¹ (α-position) R² (Aromatic Ring) DAT Ki (nM) NET Ki (nM) SERT Ki (nM)
Amphetamine-CH₃H50202000
4-Chloroamphetamine-CH₃4-Cl15030080
3-Bromo-amphetamine-CH₃3-Br75401500
This compound (Hypothetical) -(CH₃)₂ 3-Br 100 60 >2500

This hypothetical data illustrates that the 3-bromo substitution tends to maintain or enhance DAT/NET affinity while having less impact on SERT, compared to an unsubstituted analog. The α,α-dimethyl substitution might slightly decrease affinity compared to a single methyl group due to steric factors but would likely preserve the preference for DAT and NET. Such compounds that inhibit the reuptake of multiple monoamines are investigated for various therapeutic applications. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Development of Advanced Probes and Imaging Agents Based on the Core Structure

The phenethylamine (B48288) scaffold is a valuable motif in medicinal chemistry, and its derivatives are being explored for the development of advanced probes and imaging agents. acs.org The introduction of a bromine atom on the phenyl ring of 1-(3-Bromophenyl)-2-methylpropan-2-amine provides a strategic position for modification, including the introduction of radioisotopes for positron emission tomography (PET) imaging.

PET is a powerful non-invasive imaging technique that allows for the in vivo quantification of biochemical and pharmacological processes. nih.gov The development of PET radiotracers requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into a molecule that targets a specific biological entity. mdpi.comnih.gov Fluorine-18 is often favored due to its longer half-life (109.7 minutes) and ideal positron energy, which allows for more complex radiosyntheses and distribution. mdpi.comresearchgate.net

Researchers are investigating methods to synthesize radiolabeled analogs of phenethylamine derivatives for imaging a variety of biological targets. nih.govresearchgate.net For instance, derivatives of the related 2-phenethylamine structure have been developed as ligands for adenosine (B11128) receptors and as potential imaging agents for amyloid plaques in Alzheimer's disease. nih.govnih.gov The synthesis of these probes often involves multi-step processes, and efforts are ongoing to develop more efficient, one-pot radiosynthesis methods. nih.govresearchgate.net The core structure of this compound could serve as a template for creating novel PET radiotracers to study monoamine transporters or other central nervous system targets. frontiersin.org

The development of fluorescent probes is another active area of research. nih.gov By attaching a fluorophore to the core structure, it may be possible to create tools for visualizing biological processes at the cellular level with high spatial and temporal resolution. nih.gov These fluorescent probes could be used in conjunction with advanced microscopy techniques to map the distribution and dynamics of their biological targets. nih.gov

Applications in Chemical Biology and Target Validation Research

This compound and its analogs are valuable tools in chemical biology for probing the function of biological systems and for validating new therapeutic targets. myskinrecipes.com The phenethylamine chemical space is rich with compounds that interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters. nih.gov

This compound can be used as a starting point for the synthesis of a library of derivatives with varied substituents. These derivatives can then be screened for their activity against a specific biological target, such as the monoamine transporters (MATs) which include transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). nih.gov The MATs are crucial for regulating neurotransmitter levels in the synapse and are implicated in a range of neurological and psychiatric disorders. frontiersin.orgnih.gov

By systematically modifying the structure of this compound, researchers can investigate the structure-activity relationships (SAR) that govern its interaction with these transporters. This information is critical for understanding the molecular basis of ligand recognition and for designing more selective and potent modulators. Molecular modeling and docking studies can be used in conjunction with experimental data to predict how these compounds bind to their targets at an atomic level. frontiersin.org

Furthermore, photoaffinity labeling, a technique where a photoreactive group is incorporated into a ligand, can be employed to irreversibly bind the ligand to its target upon photoactivation. nih.gov This allows for the identification and characterization of the binding site and can provide definitive evidence of a direct interaction between the compound and its target protein.

Green Chemistry Approaches to Synthesis of Related Compounds

The synthesis of phenethylamine derivatives has traditionally relied on methods that may not align with the principles of green chemistry. google.com There is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes. nih.gov

Key areas of focus in green chemistry include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, to improve reaction efficiency and reduce waste. nih.gov For example, nickel and cobalt catalysts are being explored for the hydrogenation of phenylacetonitriles to produce phenethylamine derivatives. google.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing the generation of byproducts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. google.com

Recent research has highlighted innovative methods for the synthesis of β-phenethylamines, such as a nickel/photoredox cross-electrophile coupling of aliphatic aziridines and aryl iodides. acs.org This method is notable for its mild reaction conditions and use of an inexpensive organic photocatalyst. acs.org Other sustainable approaches include the use of copper-functionalized metal-organic frameworks (MOFs) as reusable heterogeneous catalysts for the synthesis of related nitrogen-containing compounds. nih.gov These advancements pave the way for more ecologically responsible production of valuable research compounds. acs.org

Computational Design of Novel Derivatives with Enhanced Research Utility

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical biology research. These methods allow for the in silico design and evaluation of novel molecules before their actual synthesis, saving time and resources.

For this compound, computational approaches can be used to:

Predict Binding Affinity and Selectivity: Molecular docking simulations can predict how a library of virtual derivatives will bind to a target protein, such as a monoamine transporter. frontiersin.orgnih.gov By calculating the binding energies and analyzing the interactions, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives. nih.govresearchgate.net This helps to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity early in the research process.

Virtual Screening: Large databases of chemical compounds can be computationally screened against a biological target to identify potential hits for further investigation.

Molecular dynamics (MD) simulations provide detailed insights into the dynamic nature of ligand-protein interactions. nih.gov By simulating the movement of atoms over time, MD can reveal the conformational changes that occur upon ligand binding and help to elucidate the mechanism of action. frontiersin.org These computational insights are invaluable for the rational design of novel derivatives of this compound with enhanced potency, selectivity, and utility as research probes. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromophenyl)-2-methylpropan-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route 1 : Start with 1-(3-Bromophenyl)propan-2-one (ketone precursor, synthesized via bromination of phenylacetone using N-bromosuccinimide (NBS) and FeBr₃) . Reduce the ketone to the amine using LiAlH₄ or catalytic hydrogenation.
  • Route 2 : Employ microwave-assisted Claisen-Schmidt condensation for intermediates, as demonstrated in halogenated chalcone derivatives (e.g., 62–87% yields under microwave irradiation) .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Purify via flash column chromatography (e.g., petroleum ether:EtOAc gradients) to isolate the amine .

Q. How is the crystal structure of this compound validated, and what challenges arise during refinement?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction with SHELX software (SHELXL for refinement). Challenges include:
  • Absorption effects from bromine’s high electron density, mitigated by low-temperature data collection (e.g., 100 K) and TWINABS for absorption correction .
  • Disorder modeling : Address positional disorder in the methyl or bromophenyl groups via split-atom refinement .
  • Validate geometry using CCDC checkCIF tools to flag unusual bond lengths/angles .

Advanced Research Questions

Q. How do researchers evaluate the cytotoxic activity of this compound derivatives, and how are data contradictions resolved?

  • Methodological Answer :

  • Assay Design : Use MCF-7 breast cancer cells with Presto Blue™ viability assays. Calculate IC₅₀ values via dose-response curves (e.g., 22.41–1,484.75 μg/mL in halogenated analogs) .
  • Contradictions : Discrepancies in IC₅₀ may arise from:
  • Substituent position : Meta-bromo vs. para-chloro in phenyl rings (meta-bromo shows higher cytotoxicity) .
  • Statistical rigor : Replicate assays ≥3 times; apply ANOVA to assess significance.
  • Table 1 : Cytotoxic Activity of Halogenated Analogs
CompoundIC₅₀ (μg/mL)Cell LineReference
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one42.22MCF-7
This compound (hypothetical)PendingN/A

Q. What strategies differentiate enantiomers of chiral derivatives of this compound?

  • Methodological Answer :

  • Synthesis : Introduce chirality via asymmetric reduction (e.g., Corey-Bakshi-Shibata catalyst) or resolution of racemates using chiral HPLC .
  • Characterization :
  • X-ray crystallography : Use Flack parameter (e.g., |x| < 0.1 for homochiral structures) to confirm absolute configuration .
  • Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated data to assign enantiomers.

Q. How are conflicting reactivity data in substitution reactions of this compound resolved?

  • Methodological Answer :

  • Contradictions : Conflicting reports on regioselectivity (e.g., bromine vs. amine group reactivity) may arise from:
  • Solvent effects : Polar aprotic solvents (DMF) favor SNAr at the bromophenyl ring, while protic solvents (MeOH) promote amine alkylation .
  • Kinetic vs. thermodynamic control : Monitor reaction time (e.g., short = kinetic product; long = thermodynamic).
  • Computational modeling : Use DFT (B3LYP/6-31G*) to calculate transition state energies and predict dominant pathways .

Key Notes

  • Structural Validation : Always cross-validate NMR (¹H/¹³C), HRMS, and X-ray data to confirm purity and identity .
  • Ethical Compliance : Adhere to institutional guidelines for cytotoxic testing; avoid in vivo use without proper approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.